molecular formula C39H53N3O9 B12719903 Einecs 300-485-1 CAS No. 93940-85-3

Einecs 300-485-1

Cat. No.: B12719903
CAS No.: 93940-85-3
M. Wt: 707.9 g/mol
InChI Key: YIMALUGYCNJDOH-VYFHOAEYSA-N
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Description

Einecs 300-485-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 300-485-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 300-485-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in biochemical assays and studies involving cellular processes. In medicine, it could be involved in the development of pharmaceuticals or diagnostic reagents. Industrially, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of Einecs 300-485-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Einecs 300-485-1 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures or properties but differ in their specific applications and effects. Some similar compounds include those with similar molecular formulas or functional groups .

Properties

CAS No.

93940-85-3

Molecular Formula

C39H53N3O9

Molecular Weight

707.9 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/2C17H23NO3.C5H7NO3/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;7-4-2-1-3(6-4)5(8)9/h2*2-6,13-16,19H,7-11H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;;3-/m..0/s1

InChI Key

YIMALUGYCNJDOH-VYFHOAEYSA-N

Isomeric SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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